molecular formula C9H14F3NO4 B6300760 2-(Azetidin-3-yl)-2-methylpropanoic acid tfa CAS No. 2225878-90-8

2-(Azetidin-3-yl)-2-methylpropanoic acid tfa

Cat. No.: B6300760
CAS No.: 2225878-90-8
M. Wt: 257.21 g/mol
InChI Key: YHEAGWMBZMHFNR-UHFFFAOYSA-N
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Description

“2-(Azetidin-3-yl)-2-methylpropanoic acid tfa” is a chemical compound with the CAS Number: 2377031-29-1 . It has a molecular weight of 259.18 . The IUPAC name for this compound is 2,2,2-trifluoroacetic acid–2-(azetidin-3-yl)-2-methoxyacetic acid .


Synthesis Analysis

The synthesis of azetidines can be accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method involves a one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines and hydrazines .


Molecular Structure Analysis

The molecular structure of “this compound” was confirmed via 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .


Chemical Reactions Analysis

Azetidines can be prepared by reduction of azetidinones (β-lactams) with lithium aluminium hydride . A more effective method involves a mixture of lithium aluminium hydride and aluminium trichloride .


Physical and Chemical Properties Analysis

The compound is stored at a temperature of 4 degrees Celsius .

Safety and Hazards

The compound has been classified under the GHS07 pictogram, with the signal word "Warning" . The hazard statements associated with it are H315, H319, and H335 .

Future Directions

Azetidine and its derivatives have been widely used as building blocks to prepare small peptides . The study aimed to develop and synthesize new heterocyclic amino acid derivatives containing azetidine and oxetane rings . This suggests that “2-(Azetidin-3-yl)-2-methylpropanoic acid tfa” and similar compounds could have potential applications in the development of new peptides and other biological compounds.

Properties

IUPAC Name

2-(azetidin-3-yl)-2-methylpropanoic acid;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.C2HF3O2/c1-7(2,6(9)10)5-3-8-4-5;3-2(4,5)1(6)7/h5,8H,3-4H2,1-2H3,(H,9,10);(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHEAGWMBZMHFNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CNC1)C(=O)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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